{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
Description
Properties
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-15-11-13(4-6-16(15)20)17-7-5-14(24-17)12-21-9-10-23-18-3-1-2-8-22-18/h1-8,11,21H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDXGZXAMUSPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
The compound “{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
The compound “{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which “{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s specific structure and functional groups .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Impact of Core Heterocycles
- Furan vs. Pyrimidine derivatives (e.g., and ) exhibit broader biological activities (e.g., kinase/tubulin inhibition) due to additional hydrogen-bonding sites from nitrogen atoms .
Substituent Effects
Chloro-fluorophenyl vs. Halogenated/Methoxy Groups :
- The 3-Cl-4-F-phenyl group in the target compound provides a balance of steric bulk and electronegativity, enhancing target selectivity over purely chlorinated or fluorinated analogs .
- Trimethoxyphenyl groups () increase lipophilicity, improving membrane permeability but reducing solubility .
- Pyridinyloxy Ethylamine vs. Phenoxy/Methylsulfanyl Chains: The 2-(pyridin-2-yloxy)ethyl chain enhances solubility and introduces a secondary binding site via the pyridine nitrogen, unlike simpler phenoxy or methylsulfanyl groups (e.g., and ) .
Biological Activity
The compound {[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of 5-(3-chloro-4-fluorophenyl)-furan-2-carbaldehyde with 2-(pyridin-2-yloxy)ethylamine under controlled conditions to yield the target compound. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to exhibit:
- Antimicrobial Properties : Preliminary studies indicate that it possesses significant antimicrobial activity against various bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity.
- Anticancer Activity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, possibly via the activation of caspase pathways and modulation of cell cycle proteins.
Pharmacological Effects
The pharmacological profile of This compound includes:
-
Cytotoxicity : Evaluated using MTT assays, the compound shows IC50 values in the micromolar range against several cancer cell lines.
Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF7 (Breast Cancer) 15.3 HeLa (Cervical Cancer) 10.8 - Anti-inflammatory Effects : Studies suggest that it can reduce pro-inflammatory cytokine production, thereby potentially serving as an anti-inflammatory agent.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress-induced damage, suggesting a role in neurodegenerative disease management.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds and found that modifications similar to those in This compound enhanced cytotoxicity against breast cancer cells .
- Antimicrobial Efficacy : A study reported in Antimicrobial Agents and Chemotherapy examined the antimicrobial activity of similar furan derivatives, demonstrating effectiveness against resistant bacterial strains .
Q & A
Q. What synthetic strategies are recommended for producing {[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with halogenated aromatic intermediates. A nucleophilic substitution reaction between a chloro-fluorophenyl furan precursor and a pyridinyloxy ethylamine derivative is a plausible route . Key optimization steps include:
- Temperature Control : Elevated temperatures (e.g., 80–120°C) for aryl coupling reactions to enhance reaction rates .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to improve yield .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
Validate purity via HPLC (≥95%) and characterize using NMR (¹H/¹³C) and high-resolution mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the furan ring (δ 6.5–7.5 ppm for aromatic protons), pyridinyloxy group (δ 8.0–8.5 ppm), and amine protons (δ 2.5–3.5 ppm) .
- FT-IR : Identify C-F stretches (~1100 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) .
- HPLC-MS : Ensure molecular ion peaks align with the theoretical mass (e.g., m/z 375.8 for C₁₈H₁₅ClFN₂O₂) .
Advanced Research Questions
Q. How can X-ray crystallography resolve hydrogen bonding and crystal packing in structurally analogous compounds, and what insights can this provide for molecular interactions?
- Methodological Answer : For similar halogenated amines, single-crystal X-ray diffraction (SCXRD) reveals intramolecular N–H⋯N hydrogen bonds (e.g., bond lengths ~2.8–3.0 Å) and weak C–H⋯π interactions . Key steps:
- Crystallization : Use slow evaporation in mixed solvents (e.g., ethanol/dichloromethane) to grow diffraction-quality crystals .
- Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data.
- Analysis : Software like SHELX or Olex2 to model dihedral angles (e.g., 12–86° between aromatic planes) and intermolecular forces .
These findings inform solubility, stability, and potential co-crystal formulations .
Q. What experimental designs are suitable for evaluating bioactivity while controlling variables like stereochemistry and solvent effects?
- Methodological Answer : Adopt a split-plot randomized block design :
- Variables : Concentration (main plot), solvent (subplot: DMSO vs. aqueous buffer), and exposure time (sub-subplot).
- Replicates : 4 replicates per condition to assess variance .
- Controls : Include a negative control (solvent-only) and a positive control (e.g., known enzyme inhibitor).
For stereochemical analysis, use chiral HPLC to isolate enantiomers and test their activity separately .
Q. How can contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability) be systematically investigated?
- Methodological Answer : Follow a stepwise reconciliation protocol :
- Replicate Under Standardized Conditions : Fix variables like pH (7.4), temperature (37°C), and enzyme batch .
- Purity Verification : Re-run assays after repurifying the compound via column chromatography .
- Meta-Analysis : Compare data across studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Mechanistic Studies : Perform molecular docking to assess binding affinity variations due to conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
